molecular formula C12H14O3 B2613664 4-Formylphenyl 3-methylbutanoate CAS No. 1177233-18-9

4-Formylphenyl 3-methylbutanoate

Cat. No.: B2613664
CAS No.: 1177233-18-9
M. Wt: 206.241
InChI Key: QSCOSXVVJCIFLE-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-methylbutanoate is an ester derivative composed of a 4-formylphenol moiety esterified with 3-methylbutanoic acid. The compound features a reactive formyl group (-CHO) on the phenyl ring and a branched alkyl ester chain (3-methylbutanoate). The formyl group enables participation in condensation reactions (e.g., forming Schiff bases or covalent organic frameworks), while the branched ester chain may enhance hydrophobicity and influence solubility in organic solvents. Potential applications include use as a building block in optoelectronic materials or pharmaceutical intermediates, though further experimental validation is required .

Properties

IUPAC Name

(4-formylphenyl) 3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)7-12(14)15-11-5-3-10(8-13)4-6-11/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCOSXVVJCIFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Formylphenyl 3-methylbutanoate can be achieved through various synthetic routes. One common method involves the esterification of 4-formylphenol with 3-methylbutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

4-Formylphenyl 3-methylbutanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Formylphenyl 3-methylbutanoate has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 3-methylbutanoate involves its interaction with specific molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 4-formylphenyl 3-methylbutanoate and analogous compounds:

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Key Structural Features
This compound C₁₂H₁₄O₃ 206.24 Formyl (-CHO), ester (-COO-) Branched 3-methylbutanoate chain
4-Formylphenyl methanesulfonate C₈H₈O₄S 200.21 Formyl (-CHO), sulfonate (-SO₃⁻) Linear methanesulfonate group
Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate C₂₁H₂₂N₂O₄ 366.41 Ester (-COO-), cyano (-CN), amine (-NH-) Complex substituents, including cyano and methoxy groups
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ 210.24 Carboxylic acid (-COOH), fluoro (-F) Acidic functional group, fluorinated aromatic ring

Key Observations :

  • The formyl group in this compound distinguishes it from non-aldehyde analogs (e.g., 3-(4-fluorophenyl)butanoic acid) and enables covalent bonding in polymer or framework synthesis .
  • Unlike sulfonate esters (e.g., 4-formylphenyl methanesulfonate), the butanoate ester lacks strong electron-withdrawing groups, which may reduce its reactivity as a leaving group but enhance stability .
Thermal and Optical Properties

While direct thermal data for this compound is unavailable, inferences can be drawn from related compounds:

  • Azomethines with 4-formylphenyl groups exhibit thermal stability up to 300–400°C (decomposition onset via TGA) .
  • Covalent organic frameworks (COFs) with formyl-derived linkages demonstrate exceptional stability (up to 500–600°C) due to strong covalent bonding .
  • The ester group in 4-formylphenyl methanesulfonate is less thermally stable than aromatic or boronate-linked structures, suggesting that this compound may degrade below 300°C .

Optical properties (e.g., absorption/emission) are influenced by conjugation. The formyl group may extend π-conjugation, as seen in azomethines with absorption maxima near 350–450 nm .

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